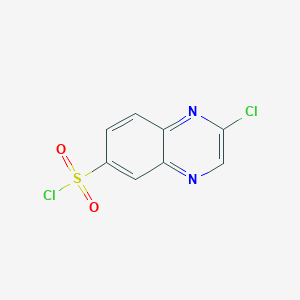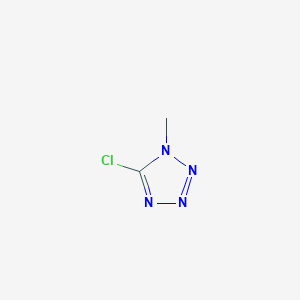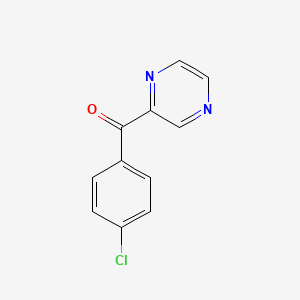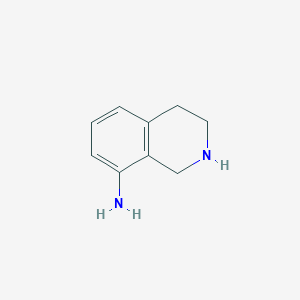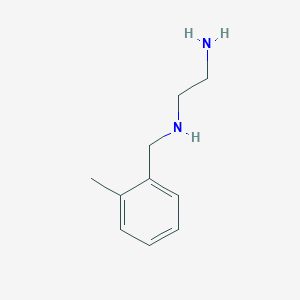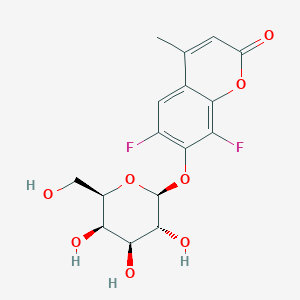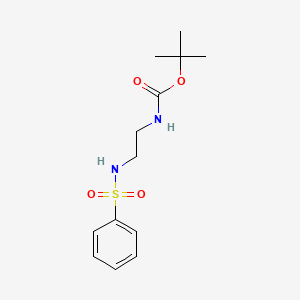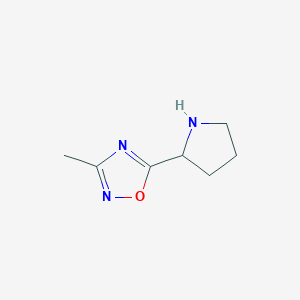![molecular formula C8H5F3N4 B1357913 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine CAS No. 219508-27-7](/img/structure/B1357913.png)
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine
Overview
Description
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine is a compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The direct fluorination method and the building-block method are both employed, depending on the desired target compound .
Chemical Reactions Analysis
Types of Reactions: 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .
Scientific Research Applications
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine and triazole rings can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Fluoxetine: A well-known antidepressant that contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Fipronil: An insecticide that also features a trifluoromethyl group.
Uniqueness: 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine is unique due to the combination of the trifluoromethyl group with the triazole and pyridine rings. This structure imparts distinct physicochemical properties, such as increased stability, lipophilicity, and the ability to form specific interactions with biological targets, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)7-13-6(14-15-7)5-3-1-2-4-12-5/h1-4H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGTVLAYAVGOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609873 | |
| Record name | 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219508-27-7 | |
| Record name | 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes osmium(II) complexes containing fptz interesting for OLEDs?
A: Osmium(II) complexes with fptz ligands, such as Os(fptz)2(PPh2Me)2, exhibit promising properties for OLED applications. Notably, they demonstrate resistance to concentration quenching, maintaining high external quantum efficiency (EQE) even at high doping concentrations [, ]. This is unusual for phosphorescent emitters, which typically suffer from efficiency losses at higher concentrations due to aggregation.
Q2: How does the molecular structure of Os(fptz)2(PPh2Me)2 contribute to its resistance to concentration quenching?
A: X-ray diffraction analysis suggests that the octahedral configuration of Os(fptz)2(PPh2Me)2 plays a crucial role in preventing the molecular aggregation that typically leads to concentration quenching []. This unique structural feature allows for higher doping concentrations without significant efficiency losses, leading to enhanced luminance and a more stable EQE over a broader range of brightness levels [].
Q3: Can the emission color of iridium metal complexes incorporating fptz be tuned?
A: Yes, research indicates that modifying the cyclometallated ligand structure alongside the fptz auxiliary ligand can influence the emission color. For instance, introducing alkyl chains to the pyrimidine ring of the cyclometallated ligand can shift the emission towards bluer wavelengths [].
Q4: Does the choice of host material impact the performance of Os(fptz)2(PPh2Me)2 in OLEDs?
A: Research suggests that the type of host material can significantly influence the performance of Os(fptz)2(PPh2Me)2. Studies comparing n-type and p-type hosts reveal that n-type hosts, like bis(2-methyl-8-quinolinolato)(p-phenylphenolato) aluminum, can enhance luminance efficiency at lower doping concentrations compared to p-type hosts like 4,4′-N,N′-dicarbazole-biphenyl []. This difference is attributed to the n-type host's ability to confine the recombination zone closer to the hole transport layer interface, promoting more efficient exciton formation and radiative decay [].
Q5: Can fptz-based complexes be used in solution-processed OLEDs?
A: Yes, Os(fptz)2(dppe) [dppe = cis-1,2-bis-(diphenyl-phosphino) ethylene], another Osmium complex incorporating fptz, has been successfully utilized in solution-processed multilayer white polymer light-emitting diodes (WPLEDs) []. This highlights the potential of fptz-containing complexes for fabrication using cost-effective solution-based techniques.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



